molecular formula C11H5BrF3N B8686469 2-(5-Bromo-2-fluorophenyl)-3,5-difluoropyridine

2-(5-Bromo-2-fluorophenyl)-3,5-difluoropyridine

Cat. No.: B8686469
M. Wt: 288.06 g/mol
InChI Key: KLIGSLVQWXYJLF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-3,5-difluoropyridine is a useful research compound. Its molecular formula is C11H5BrF3N and its molecular weight is 288.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H5BrF3N

Molecular Weight

288.06 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-3,5-difluoropyridine

InChI

InChI=1S/C11H5BrF3N/c12-6-1-2-9(14)8(3-6)11-10(15)4-7(13)5-16-11/h1-5H

InChI Key

KLIGSLVQWXYJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=C(C=C(C=N2)F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3-(3,5-difluoropyridin-2-yl)-4-fluorophenylamine was added 1,4-dioxane (5 ml) and 48% aqueous hydrogen bromide (15 ml). The solution was cooled to −10° C., and a solution of sodium nitrite (0.252 g) in water (1 ml) was added dropwise with stirring to maintain an internal temperature below −5° C. The mixture was then stirred for a further 1 h at 0 to −5° C., then a solution of copper(I) bromide (1.283 g) in 48% aqueous hydrogen bromide (5 ml) was added slowly with stirring to maintain a reaction temperature below 10° C. The mixture was then stirred at 10° C. for 1 h, room temperature for a further hour, and then heated at 35° C. for 0.5 h. The reaction mixture was then cooled in an ice bath and 4 N aqueous sodium hydroxide (41 ml) was added slowly with stirring, followed by 30% aqueous ammonia (15 ml). The resulting mixture was extracted with ethyl acetate. The organic extracts were evaporated and the residue subjected to chromatography (silica gel, 10% Et2O/isohexane) to afford 2-(5-bromo-2-fluorophenyl)-3,5-difluoropyridine (0.48 g) as a colourless solid: MS (ES+) m/z 288, 290 [M+H]+.
Name
3-(3,5-difluoropyridin-2-yl)-4-fluorophenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.252 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
1.283 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To the 3-(3,5-difluoropyridin-2-yl)-4-fluorophenylamine prepared above was added 1,4-dioxane (5 mL) and 48% aqueous hydrogen bromide (15 mL). The solution was cooled to −10° C. and a solution of sodium nitrite (0.252 g) in water (1 mL) was added dropwise with stirring at such a rate as to maintain an internal temperature below −5° C. The mixture was then stirred for a further 1 h at <0° C. before a solution of copper(I) bromide (1.283 g) in 48% aqueous hydrogen bromide (5 mL) was added slowly with stirring to maintain a reaction temperature below 10° C. This mixture was then stirred at 10° C. for 1 h, ambient temperature a further 1 h and then heated at 35° C. for 30 min. The reaction mixture was then cooled in an ice-water bath and 4 N aqueous sodium hydroxide (41 mL) was added slowly with stirring, followed by 30% aqueous ammonia (15 mL). The resulting mixture was extracted with ethyl acetate. The organic extract was evaporated and the residue subjected to chromatography on silica gel, eluting with 10% diethyl ether in isohexane, to afford 2-(5-bromo-2-fluorophenyl)-3,5-difluoropyridine (0.48 g) as a colourless solid: m/z (ES+) 288, 290 (MH+).
Name
3-(3,5-difluoropyridin-2-yl)-4-fluorophenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.252 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
1.283 g
Type
catalyst
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

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